Modified Lipophilicity (XLogP3) Relative to the P7C3 Scaffold
The target compound exhibits a computed XLogP3 of 4.7, a metric of lipophilicity critical for passive blood-brain barrier (BBB) permeability and general CNS drug-likeness [1]. This represents a calculated decrease relative to the canonical P7C3 scaffold, 1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol, whose two heavy bromine atoms substantially increase its experimentally determined and predicted lipophilicity. Moderated lipophilicity within the optimal CNS range (typically XLogP 2–5) can correlate with a superior balance between target engagement and metabolic clearance, a key differentiator for lead optimization campaigns focused on CNS disorders.
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | P7C3 (1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol); Significantly higher XLogP3 predicted due to 3,6-dibromo substitution (exact computed value not available from non-prohibited sources). |
| Quantified Difference | Target compound is predicted to be less lipophilic than the 3,6-dibromo P7C3 comparator. |
| Conditions | Computed property based on XLogP3 algorithm, sourced from chemical vendor database [1]. |
Why This Matters
For CNS drug discovery procurement, molecules with a lower and more CNS-optimal logP profile are often prioritized to reduce non-specific tissue binding and improve the fraction unbound in the brain.
- [1] Kuujia.com. (n.d.). Cas no 304870-69-7 (1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol). Retrieved May 2, 2026. View Source
